

# An In-depth Technical Guide to the Spectroscopic Data of Diisopropyldimethoxysilane

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## Compound of Interest

Compound Name: *Diisopropyldimethoxysilane*

Cat. No.: B091332

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## Authored by a Senior Application Scientist

This guide provides a detailed analysis of the spectroscopic data for **diisopropyldimethoxysilane** (CAS No: 18230-61-0), a versatile organosilane compound. A thorough understanding of its spectral characteristics is crucial for its application in various fields, including materials science and as a donor compound in polymerization processes. This document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, providing both foundational knowledge and practical insights for professionals in the field.

## Molecular Structure and Spectroscopic Overview

**Diisopropyldimethoxysilane** possesses a central silicon atom bonded to two isopropyl groups and two methoxy groups. This structure gives rise to distinct signals in its NMR and IR spectra, which are invaluable for its characterization and quality control.

Caption: Molecular structure of **Diisopropyldimethoxysilane**.

## <sup>1</sup>H NMR Spectroscopy (Predicted)

Due to the limited availability of experimental spectra in public databases, the following  $^1\text{H}$  NMR data is predicted based on established chemical shift principles and data from analogous organosilane compounds. The prediction provides a reliable framework for the interpretation of experimentally acquired spectra.

The  $^1\text{H}$  NMR spectrum of **diisopropylmethoxysilane** is expected to show two distinct sets of signals corresponding to the protons of the isopropyl and methoxy groups.

Proton Type	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
Isopropyl -CH	~1.1 - 1.3	Septet	2H	~7.0
Isopropyl -CH <sub>3</sub>	~1.0 - 1.2	Doublet	12H	~7.0
Methoxy -OCH <sub>3</sub>	~3.5 - 3.6	Singlet	6H	N/A

#### Interpretation:

- Isopropyl Protons:** The methine (-CH) protons of the two isopropyl groups are chemically equivalent and are expected to appear as a septet due to coupling with the six neighboring methyl (-CH<sub>3</sub>) protons on each isopropyl group. The twelve methyl protons are also equivalent and will appear as a doublet due to coupling with the single methine proton. The typical  $^3\text{J}(\text{H},\text{H})$  coupling constant for such an arrangement is approximately 7.0 Hz. The chemical shifts for protons on carbons attached to a silicon atom are generally found in the upfield region of the spectrum.
- Methoxy Protons:** The six protons of the two methoxy groups are chemically equivalent and are not coupled to any other protons, thus they are expected to appear as a sharp singlet. The electronegative oxygen atom causes a downfield shift compared to the isopropyl protons, with an expected chemical shift in the range of 3.5-3.6 ppm.

## $^{13}\text{C}$ NMR Spectroscopy

While a publicly accessible, detailed experimental  $^{13}\text{C}$  NMR spectrum for **diisopropylmethoxysilane** is not readily available, data from chemical databases indicate

the presence of three distinct carbon signals, corresponding to the three unique carbon environments in the molecule.

Carbon Type	Predicted Chemical Shift ( $\delta$ , ppm)
Isopropyl -CH	~15 - 20
Isopropyl -CH <sub>3</sub>	~18 - 23
Methoxy -OCH <sub>3</sub>	~50 - 55

Interpretation:

- Isopropyl Carbons: The methine (-CH) and methyl (-CH<sub>3</sub>) carbons of the isopropyl groups are expected to resonate in the upfield region of the spectrum, typical for sp<sup>3</sup> hybridized carbons in organosilanes.
- Methoxy Carbon: The carbon of the methoxy group will be shifted downfield due to the deshielding effect of the adjacent oxygen atom.

## Infrared (IR) Spectroscopy

The IR spectrum of **diisopropylmethoxysilane** is characterized by absorptions corresponding to the various bond vibrations within the molecule. The following data is based on the analysis of a film prepared from a **diisopropylmethoxysilane** precursor and is consistent with the expected vibrational modes for this compound.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
2970 - 2870	C-H stretch (isopropyl and methoxy)	Strong
1470	C-H bend (isopropyl)	Medium
1385, 1365	C-H bend (gem-dimethyl split)	Medium
1190	Si-O-C stretch	Strong
1090	Si-O-C stretch	Strong
880	Si-C stretch	Medium

#### Interpretation:

- **C-H Vibrations:** The strong absorption band in the 2970-2870 cm<sup>-1</sup> region is characteristic of the C-H stretching vibrations of the aliphatic isopropyl and methoxy groups. The bands around 1470 cm<sup>-1</sup> and the characteristic doublet at approximately 1385 and 1365 cm<sup>-1</sup> are due to the bending vibrations of the isopropyl groups, with the doublet being a hallmark of the gem-dimethyl structure.
- **Si-O-C Vibrations:** The strong absorptions around 1190 cm<sup>-1</sup> and 1090 cm<sup>-1</sup> are attributed to the asymmetric and symmetric stretching vibrations of the Si-O-C linkage, respectively. These are typically prominent features in the spectra of alkoxy silanes.
- **Si-C Vibrations:** The absorption in the region of 880 cm<sup>-1</sup> is characteristic of the Si-C stretching vibration.

## Experimental Protocols

To obtain high-quality spectroscopic data for **diisopropylmethoxysilane**, the following experimental procedures are recommended:

## NMR Spectroscopy

- **Sample Preparation:** Prepare a solution of **diisopropylmethoxysilane** in a deuterated solvent (e.g., CDCl<sub>3</sub>) at a concentration of approximately 5-10 mg/mL in a 5 mm NMR tube.

The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte signals.

- Instrument Parameters (<sup>1</sup>H NMR):
  - Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
  - Pulse Sequence: A standard single-pulse experiment (e.g., ' zg30') is suitable.
  - Acquisition Time: 2-3 seconds to ensure good resolution.
  - Relaxation Delay: 1-2 seconds to allow for full relaxation of the protons.
  - Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
- Instrument Parameters (<sup>13</sup>C NMR):
  - Spectrometer: A spectrometer with a carbon-observe probe.
  - Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., ' zgpg30') to simplify the spectrum and improve signal-to-noise.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: A larger number of scans (e.g., 128 or more) will be required due to the low natural abundance of <sup>13</sup>C.
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

## IR Spectroscopy

- Sample Preparation: For a liquid sample like **diisopropylmethoxysilane**, the simplest method is to place a drop of the neat liquid between two KBr or NaCl plates to form a thin

film.

- Instrument Parameters (FTIR):
  - Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
  - Spectral Range: 4000 - 400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$  is generally sufficient for routine analysis.
  - Number of Scans: Co-add 16-32 scans to obtain a good signal-to-noise ratio.
- Data Acquisition: Record a background spectrum of the empty sample compartment. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## Conclusion

This technical guide has provided a comprehensive overview of the NMR and IR spectroscopic data for **diisopropylmethoxysilane**. While experimental data for this specific compound is not widely available in the public domain, the predicted  $^1\text{H}$  NMR data and the analysis of the available IR spectrum provide a solid foundation for its characterization. The detailed interpretations and experimental protocols presented herein are intended to be a valuable resource for scientists and researchers working with this important organosilane.

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